N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide
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Overview
Description
N-(2-Methylisoindolin-5-yl)benzamide is a compound that belongs to the class of benzamides It is characterized by the presence of an isoindoline nucleus substituted with a methyl group at the 2-position and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylisoindolin-5-yl)benzamide typically involves the condensation of 2-methylisoindoline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Methylisoindolin-5-yl)benzamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylisoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzamide moiety to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Methylisoindolin-5-yl)benzamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methylisoindolin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-2,3-dihydro-1H-isoindol-5-yl)benzamide
- N-(2-Methyl-1H-isoindol-5-yl)benzamide
Uniqueness
N-(2-Methylisoindolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
CAS No. |
740733-82-8 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(2-methyl-1,3-dihydroisoindol-5-yl)benzamide |
InChI |
InChI=1S/C16H16N2O/c1-18-10-13-7-8-15(9-14(13)11-18)17-16(19)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,19) |
InChI Key |
SINNTLBUERQDSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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